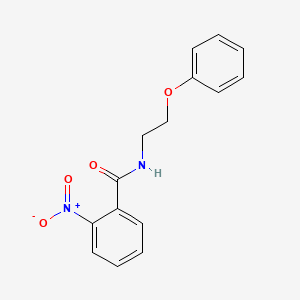

2-nitro-N-(2-phenoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystal Structure and Synthesis

- 2-Nitro-N-(4-nitrophenyl)benzamide has been synthesized and analyzed through spectroscopy and elemental analysis. The crystal structure, ascertained using single-crystal X-ray diffraction, reveals intricate molecular arrangements and significant dihedral angles between aromatic rings, highlighting its potential in material science and crystal engineering (Saeed, Hussain & Flörke, 2008).

Corrosion Inhibition and Surface Protection

- Nitro-substituted benzamide derivatives, including 2-nitro-N-(2-phenoxyethyl)benzamide, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds significantly reduce corrosion, underlining their importance in industrial applications like coating and material protection (Mishra et al., 2018).

Antibacterial and Antifungal Properties

- New series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, including derivatives of this compound, have been synthesized and displayed a broad spectrum of antibacterial and antifungal activities. Their effectiveness against various drug-resistant strains highlights their potential in developing new antimicrobial agents (Ertan et al., 2007).

Electrochemical Behavior and Voltammetric Determination

- The electrochemical properties of nitro-substituted benzamides, pertinent to their potential use in cancer therapy, have been examined. The voltammetric determination offers insights into their reduction/oxidation steps, emphasizing their relevance in pharmaceutical analysis and drug development (Sağlam et al., 2018).

Structural Characterization and Antitubercular Precursors

- Compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide serve as precursors in synthesizing promising antituberculosis drugs. Their detailed structural characterization underlines the significant role of such compounds in the development of novel therapeutic agents (Richter et al., 2021).

Properties

IUPAC Name |

2-nitro-N-(2-phenoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-15(13-8-4-5-9-14(13)17(19)20)16-10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEOMOJIUVBERO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)

![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)

![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)

![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)